

A Comparative Guide to the Mass Spectrometry Fragmentation of Pinane-3-(methylamine)

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Compound of Interest

Compound Name: Pinane-3-(methylamine)

CAS No.: 61299-72-7

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Introduction: The Significance of Characterizing Novel Terpenoid Amines

Pinane-based scaffolds are of significant interest in medicinal chemistry due to their rigid, chiral structure derived from the abundant natural product α -pinene.[1] The introduction of an amine functionality, such as a methylamine group, opens avenues for the development of new chemical entities with potential therapeutic applications. Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds. Understanding the fragmentation patterns is critical for confirming molecular identity, identifying unknown metabolites, and establishing quality control standards. This guide aims to provide a foundational understanding of the expected electron ionization (EI) mass spectrometry fragmentation of **pinane-3-(methylamine)**.

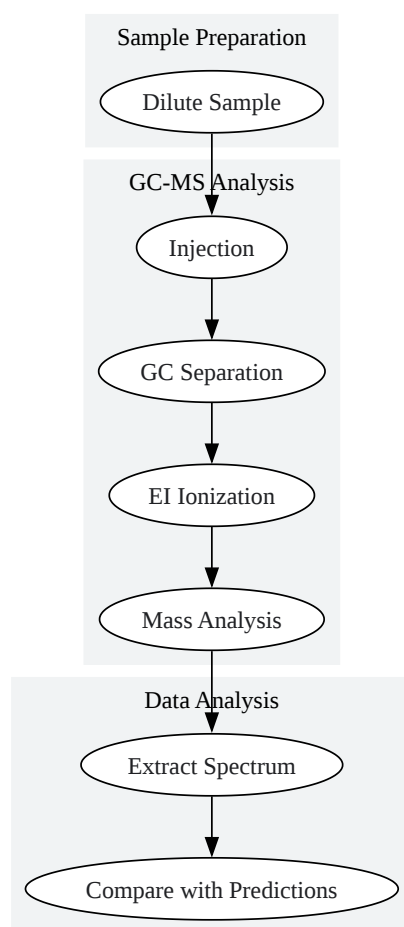
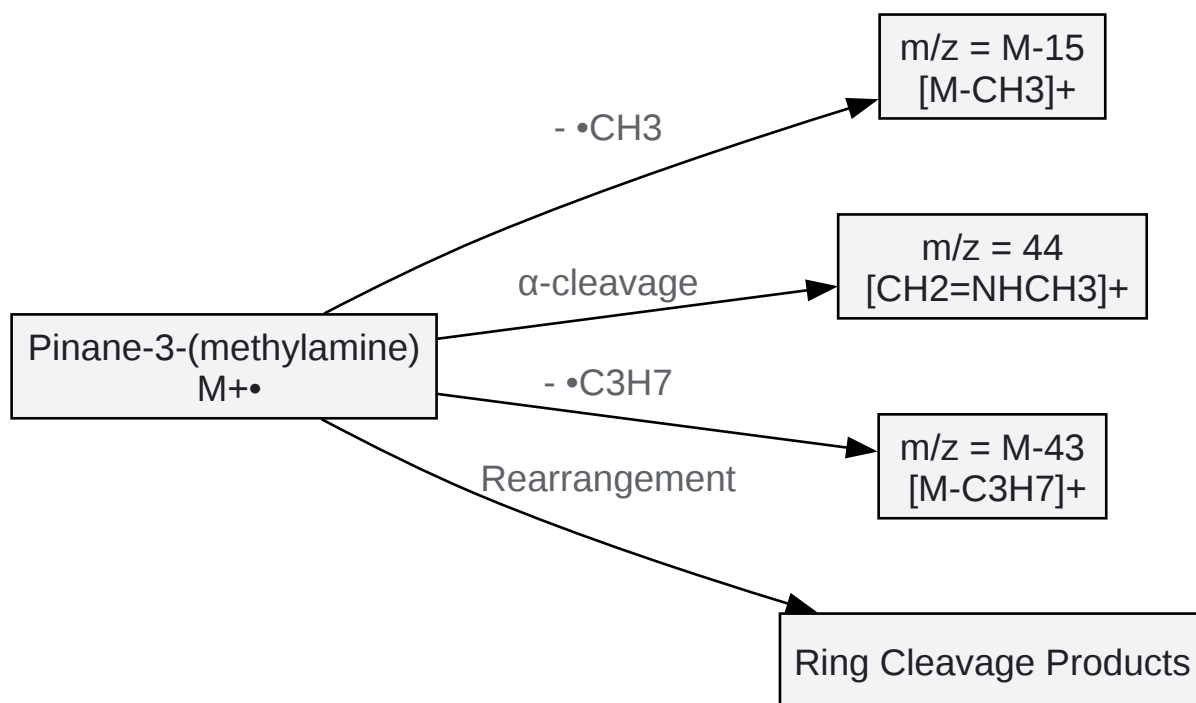
Predicted Fragmentation Pathways of Pinane-3-(methylamine)

The fragmentation of **pinane-3-(methylamine)** under EI-MS is predicted to be governed by the interplay between the bicyclic pinane skeleton and the methylamine substituent. The initial ionization will generate a molecular ion ($M^{+\bullet}$). Following the "nitrogen rule," an odd molecular weight is expected for a compound with a single nitrogen atom.[2]

The primary fragmentation pathways are anticipated to be:

- **Alpha-Cleavage:** This is a dominant fragmentation pathway for aliphatic and cyclic amines.[2] [3] The cleavage of the C-C bond adjacent to the nitrogen atom is highly favored due to the stabilization of the resulting radical and cation. For **pinane-3-(methylamine)**, this would involve the cleavage of the bond between C3 of the pinane ring and the methylamine-bearing carbon, or the bond between the nitrogen and the methyl group.
- **Ring Cleavage of the Pinane Skeleton:** Bicyclic monoterpenes exhibit characteristic fragmentation patterns involving the loss of small alkyl groups, particularly methyl (M-15) and isopropyl (M-43) radicals.[4] The pinane ring system can also undergo more complex rearrangements and ring-opening reactions.
- **Loss of Neutral Molecules:** The loss of small, stable neutral molecules is a common fragmentation route. For **pinane-3-(methylamine)**, this could include the loss of ammonia or methylamine.

Below is a diagram illustrating the predicted primary fragmentation pathways.



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Sources

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